molecular formula C10H17ClN2O2 B13718780 1,2-Diamino-4,5-ethoxybenzene, Hydrochloride CAS No. 1246814-97-0

1,2-Diamino-4,5-ethoxybenzene, Hydrochloride

Cat. No.: B13718780
CAS No.: 1246814-97-0
M. Wt: 232.71 g/mol
InChI Key: NYPGQQZCKYFWSO-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Diamino-4,5-ethoxybenzene, Hydrochloride typically involves the reaction of 4,5-diethoxy-1,2-benzenediamine with hydrochloric acid. The reaction conditions often require controlled temperatures and specific solvents to ensure the purity and yield of the product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of automated reactors and stringent quality control measures would be essential to maintain consistency and purity.

Chemical Reactions Analysis

Types of Reactions

1,2-Diamino-4,5-ethoxybenzene, Hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions include benzimidazole derivatives, which are highly fluorescent and useful in various analytical applications .

Scientific Research Applications

1,2-Diamino-4,5-ethoxybenzene, Hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,2-Diamino-4,5-ethoxybenzene, Hydrochloride involves its reactivity with aldehydes to form fluorescent benzimidazole derivatives. This reaction is facilitated by the presence of amino groups that interact with the aldehyde functional groups, leading to the formation of a stable fluorescent product .

Comparison with Similar Compounds

Similar Compounds

    1,2-Diamino-4,5-dimethoxybenzene, Hydrochloride: Similar in structure but with methoxy groups instead of ethoxy groups.

    1,2-Diamino-4,5-difluorobenzene: Contains fluorine atoms instead of ethoxy groups.

    1,2-Diamino-4,5-dibromobenzene: Contains bromine atoms instead of ethoxy groups.

Uniqueness

1,2-Diamino-4,5-ethoxybenzene, Hydrochloride is unique due to its specific ethoxy groups, which impart distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it particularly valuable in applications requiring specific fluorescent properties .

Properties

CAS No.

1246814-97-0

Molecular Formula

C10H17ClN2O2

Molecular Weight

232.71 g/mol

IUPAC Name

4,5-diethoxybenzene-1,2-diamine;hydrochloride

InChI

InChI=1S/C10H16N2O2.ClH/c1-3-13-9-5-7(11)8(12)6-10(9)14-4-2;/h5-6H,3-4,11-12H2,1-2H3;1H

InChI Key

NYPGQQZCKYFWSO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C(=C1)N)N)OCC.Cl

Origin of Product

United States

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